molecular formula C16H34 B031444 Hexadecane CAS No. 544-76-3

Hexadecane

Cat. No. B031444
CAS RN: 544-76-3
M. Wt: 226.44 g/mol
InChI Key: DCAYPVUWAIABOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecane, also known as n-Hexadecane or Cetane, is an aliphatic long-chain hydrocarbon . It consists of a chain of 16 carbon atoms, with three hydrogen atoms bonded to the two end carbon atoms, and two hydrogens bonded to each of the 14 other carbon atoms .


Synthesis Analysis

Hexadecane can be synthesized using a one-step synthesis mode of using hydrogen atom for deacidizing haloalkane . This method utilizes sulphuric acid to replace aether to remove unsaturated hydrocarbon and alcohols, resulting in low fatalness, high safety factor, and lowered cost .


Molecular Structure Analysis

Hexadecane has a molecular formula of C16H34 . It consists of a chain of 16 carbon atoms, with three hydrogen atoms bonded to the two end carbon atoms, and two hydrogens bonded to each of the 14 other carbon atoms .


Chemical Reactions Analysis

Hexadecane is a reference fuel with the cetane number 100 and is employed in determining the cetane number of diesel fuels . The mechanism of the oxidation of hexadecane in the gas-phase has been described .


Physical And Chemical Properties Analysis

Hexadecane is a colourless liquid with a gasoline-like to odorless smell . It has a density of 0.77 g/cm3, a melting point of 18.18 °C, and a boiling point of 286.9 °C . It has a molar mass of 226.448 g·mol−1 .

Scientific Research Applications

  • Biofuels and Catalytic Reduction : Hexadecane, as a component of second-generation biodiesels, was utilized as a reducing agent in hydrocarbon-assisted selective catalytic reduction of NOx in microchannels (Carucci et al., 2009).

  • Tribology : It served as a model base oil to investigate the effectiveness of various antiwear and extreme pressure additives, and their tribochemical reaction mechanisms (Kajdas et al., 2006).

  • Modeling Diesel Fuel Thermodynamics : N-hexadecane was used as a reference molecule for modeling the thermodynamics properties of diesel fuel, including fatty acid methyl esters (Wang, Wang, & Chen, 2016).

  • Anaerobic Oxidation of Hydrocarbons : It can act as an electron donor and carbon source for anaerobic oxidation of saturated hydrocarbons to CO2 by certain sulfate-reducing bacteria (Aeckersberg, Bak, & Widdel, 1991).

  • Biodegradation in Wastewater Treatment : Acinetobacterbaumannii KSS1060 demonstrated the ability to degrade 62% of n-hexadecane within 6 days, suggesting its application in biodegrading wastewater samples from petrochemical plants (Shiri et al., 2015).

  • Dermal Effects : Hexadecane induced transient hyperplasia in guinea-pig skin, affecting all layers of the epidermis and most organelle systems (Cowan & Mann, 1971).

  • Environmental Cleanup : It was used in a two-phase bioreactor to trap toluene vapors from an air stream, achieving a degradation efficiency of greater than 98% (Daugulis & Boudreau, 2003).

  • Microbial Degradation : Aspergillus sp. RFC-1 was found to degrade 86.3% of n-hexadecane using an enzyme system, facilitating the degradation process (Al-Hawash et al., 2018).

Safety And Hazards

Hexadecane may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Future Directions

Hexadecane has been studied for its thermophysical properties for different temperature regimes using molecular dynamics and experimental measurements . Future research could focus on further understanding these properties and their implications for various applications .

properties

IUPAC Name

hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYPVUWAIABOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name hexadecane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hexadecane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027195
Record name Hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB]
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexadecane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1904
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hexadecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1904
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexadecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1904
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexadecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1)
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00143 [mmHg], 0.00149 mm Hg at 25 °C
Record name Hexadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1904
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hexadecane

Color/Form

Colorless liquid, Leaflets from acetone

CAS RN

544-76-3
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Hexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXADECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z00SHP6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexadecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C
Record name N-HEXADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20469
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexadecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The autoclave was cooled and the contents were suction filtered. Gas liquid chromatographic analysis of the colorless liquid filtrate on a 6'×1/8" 10% Carbowax 20M column at 200° C. showed that the only product of the reaction was 2-methyl-1,2,3,4-tetrahydroquinoline (96% 2-methyl-1,2,3,4-tetrahydroquinoline and 4% starting material). There were no detectable amounts of 2-methyl-5,6,7,8-tetrahydroquinoline and 2-methyldecahydroquinoline. Gas liquid chromatographic analysis with an external standard showed that the absolute yield of product based on consumed starting material was 100%. The use of cyclohexane as the solvent instead of n-hexadecane gave the same result (97% of 2-methyl-1,2,3,4-tetrahydroquinoline and 3% of 2-methylquinoline).
[Compound]
Name
Carbowax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecane
Reactant of Route 2
Hexadecane
Reactant of Route 3
Hexadecane
Reactant of Route 4
Hexadecane
Reactant of Route 5
Hexadecane
Reactant of Route 6
Hexadecane

Citations

For This Compound
131,000
Citations
RT Anderson, DR Lovley - Nature, 2000 - nature.com
… can adapt to convert hexadecane to methane rapidly and in … When we injected [ 14 C]hexadecane into the sediments, it … of hexadecane to methane and suggests that hexadecane was …
Number of citations: 237 www.nature.com
DL Camin, AF Forziati, FD Rossini - The Journal of Physical …, 1954 - ACS Publications
For rt-hexadecane, ro-decylcyclopentane, n-decylcyclohexane, 1-hexadecene and re-decylbenzene, highly purified hydro-carbons of the API Research series, the following properties …
Number of citations: 104 pubs.acs.org
R Pit, H Hervet, L Leger - Physical review letters, 2000 - APS
The boundary condition for the flow velocity of a Newtonian fluid near a solid wall has been probed experimentally with a novel setup using total internal reflection–fluorescence …
Number of citations: 756 journals.aps.org
M Bouchez Naïtali, H Rakatozafy… - Journal of Applied …, 1999 - academic.oup.com
… Sixty one strains growing on hexadecane were isolated from … Criteria selected for characterizing hexadecane uptake were … flask cultures on an insoluble (hexadecane) and on a soluble (…
Number of citations: 269 academic.oup.com
H Tanaka, Y Yamaki, M Kato - Journal of chemical and …, 1993 - ACS Publications
… Solubilities and saturated densities of carbon dioxide in pentadecane,hexadecane, and an equimolar mixture of pentadecane + hexadecane were measured at 313.15 K without …
Number of citations: 85 pubs.acs.org
MJ Stevens, M Mondello, GS Grest, ST Cui… - The Journal of …, 1997 - pubs.aip.org
… We examine the shear flow of hexadecane confined between plates with separation … hexadecane to compare with the simulations in the confined geometry. The stiffness of hexadecane …
Number of citations: 180 pubs.aip.org
MH Abraham, GS Whiting, R Fuchs… - Journal of the Chemical …, 1990 - pubs.rsc.org
New measurements of enthalpies of solution in hexadecane and in water (ΔHs), and gas-hexadecane Ostwald solubility coefficients (LH) of neutral monomeric organic solutes are …
Number of citations: 297 pubs.rsc.org
A Ristori, P Dagaut, M Cathonnet - Combustion and Flame, 2001 - Elsevier
For the first time, a detailed study of the gas-phase oxidation of n-hexadecane (C 16 H 34 ), a diesel fuel surrogate, is reported. The experiments were performed in a jet-stirred reactor at …
Number of citations: 130 www.sciencedirect.com
KJ Jackśon, AK Burnham, RL Braun, KG Knauss - Organic Geochemistry, 1995 - Elsevier
The rates and product compositions of hexadecane cracking are reported for temperatures ranging from 300 to 370C and pressures of 150 to 600 bar. The overall apparent activation …
Number of citations: 150 www.sciencedirect.com
TJ Ford - Industrial & engineering chemistry fundamentals, 1986 - ACS Publications
Results Kinetics of Liquid-Phase Thermal Decomposition. Kinetic data were obtained for the liquid-phase thermal decomposition of hexadecane. Figure 1 shows three con-centrations …
Number of citations: 117 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.